4-Vinyl-4H-1,2,4-triazole
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Overview
Description
4-Vinyl-4H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C4H5N3 It is a derivative of 1,2,4-triazole, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloaddition Reaction: One common method for synthesizing 4-vinyl-4H-1,2,4-triazole involves the cycloaddition reaction of hydrazine with suitable electrophiles, such as nitriles or isocyanates. This reaction typically requires mild conditions and can be catalyzed by acids or bases.
Microwave Irradiation: Another efficient method involves the use of microwave irradiation to accelerate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions using hydrazine and nitrile precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Vinyl-4H-1,2,4-triazole can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The vinyl group in this compound can participate in substitution reactions with halogens, alkyl groups, or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogens, alkyl halides, and other nucleophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as triazole oxides.
Reduction: Reduced derivatives such as triazole hydrides.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-Vinyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-vinyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Antiviral Activity: It disrupts viral replication by targeting viral enzymes and proteins.
Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
4-Vinyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
1,2,3-Triazole:
1,2,4-Triazole: The presence of the vinyl group in this compound distinguishes it from the parent 1,2,4-triazole, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance and promise for future research and development.
Properties
CAS No. |
125419-53-6 |
---|---|
Molecular Formula |
C4H5N3 |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
4-ethenyl-1,2,4-triazole |
InChI |
InChI=1S/C4H5N3/c1-2-7-3-5-6-4-7/h2-4H,1H2 |
InChI Key |
DCURAKAONUGYGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=NN=C1 |
Origin of Product |
United States |
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